molecular formula C25H29NO4 B2930412 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903198-96-9

3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2930412
CAS No.: 903198-96-9
M. Wt: 407.51
InChI Key: GNEPTQPTZVLCPP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromenone core, a methoxyphenyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached via nucleophilic substitution reactions, where a piperidine derivative reacts with an alkyl halide or similar electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the chromenone core, potentially converting it to dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ alkyl halides or sulfonates as electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one exerts its effects is complex and involves multiple molecular targets and pathways. Key aspects include:

    Molecular Targets: The compound may interact with various enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the piperidine moiety, which may result in different biological activities.

    2-Methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one: Lacks the methoxyphenyl group, potentially altering its chemical reactivity and biological properties.

    4H-Chromen-4-one Derivatives: A broad class of compounds with varying substituents, each exhibiting unique properties.

Uniqueness

The presence of both the methoxyphenyl group and the piperidine moiety in 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one contributes to its unique chemical and biological properties, distinguishing it from other chromenone derivatives.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-17-10-12-26(13-11-17)14-15-29-21-8-9-22-23(16-21)30-18(2)24(25(22)27)19-4-6-20(28-3)7-5-19/h4-9,16-17H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEPTQPTZVLCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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